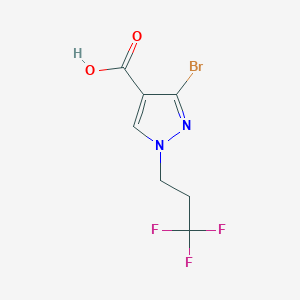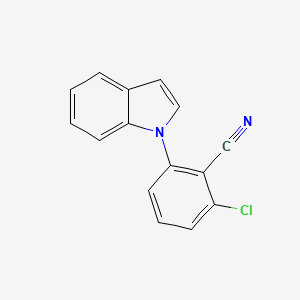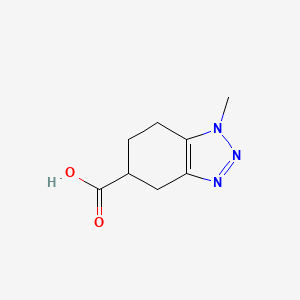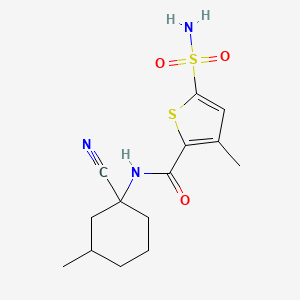
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the condensation of aryl aldehydes with thiourea in the presence of catalysts such as zinc ferrite nanocatalysts, which has shown to increase yield through efficient condensation followed by cyclization processes (Rao et al., 2021). Another method includes the synthesis of 1,2,4-oxadiazole natural product analogs, which involve stepwise reactions starting from specific aniline derivatives, showcasing the versatility in synthesizing complex molecules with oxadiazole and quinazoline components (Maftei et al., 2013).
Molecular Structure Analysis
Research on quinazoline derivatives includes detailed analysis of their molecular structures, often utilizing spectral analysis techniques such as mass spectrometry, proton nuclear magnetic resonance (1HNMR), and Carbon-13 nuclear magnetic resonance(13CNMR) spectroscopies. These techniques are vital for the structural validation and characterization of newly synthesized compounds (Rao et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of quinazoline derivatives can be significantly varied by introducing different substituents, as seen in studies where electron-withdrawing groups exhibited more active potential compared to electron-donating groups. This variability highlights the compound's adaptability in chemical reactions and potential applications in fields such as antimicrobial activities (Rao et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Characterizations
Synthesis and Characterization of Bioactive Analogs : Research into bioactive analogs bearing oxadiazole rings, similar to the core structure of the specified compound, reveals synthetic routes and characterizations. One study details the synthesis and antitumor activity of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting their potential in antitumor applications due to their significant in vitro activity against a panel of cell lines (Maftei et al., 2013).
Development of Herbicide Candidates : Investigations into quinazoline-2,4-dione hybrids for herbicidal activity show the design and synthesis of compounds targeting specific biochemical pathways in plants. For instance, novel pyrazole-quinazoline-2,4-dione hybrids were discovered as potent inhibitors for weed control, showcasing the utility of these compounds in agricultural sciences (He et al., 2020).
Biological Activities and Potential Applications
Anticancer Activities : The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, with structural similarities to the compound of interest, exhibit potent cytotoxic activities. This suggests potential applications in developing anticancer agents (Deady et al., 2003).
Antimicrobial and Antifungal Assays : The exploration of novel chemical scaffolds for antimicrobial and antifungal activities includes the synthesis of quinazoline derivatives with promising bioevaluation results. Such studies indicate the compound's relevance in discovering new antimicrobial agents (Rao et al., 2021).
Efficient Synthetic Protocols : Research also focuses on developing efficient synthetic protocols for related compounds, including quinazoline-2,4(1H,3H)-diones. These studies contribute to the broader field of synthetic organic chemistry, offering scalable and environmentally friendly approaches to complex heterocyclic compounds (Mizuno et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a one-pot reaction. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "ethyl bromoacetate", "3-aminobenzoic acid", "3,4-dimethylbenzylamine", "thionyl chloride", "sodium azide", "sodium hydride", "ethyl 2-bromoacetate", "2-amino-5-methylthiazole", "acetic anhydride", "sodium methoxide", "3-phenylpropylamine", "4-dimethylaminopyridine", "N,N'-dicyclohexylcarbodiimide", "triethylamine", "dimethylformamide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-nitrophenyl)acetate from 2-nitrobenzaldehyde and ethyl acetoacetate using acetic anhydride and sodium methoxide as catalysts.", "Step 2: Reduction of ethyl 2-(2-nitrophenyl)acetate to ethyl 2-(2-aminophenyl)acetate using sodium borohydride as a reducing agent.", "Step 3: Synthesis of 3-(2-aminophenyl)quinazoline-2,4(1H,3H)-dione from ethyl 2-(2-aminophenyl)acetate and phenylacetic acid using thionyl chloride and sodium azide as reagents.", "Step 4: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione from 3-(2-aminophenyl)quinazoline-2,4(1H,3H)-dione and 3-phenylpropylamine using sodium hydride as a base.", "Step 5: Synthesis of 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione from 3-(2-aminophenyl)quinazoline-2,4(1H,3H)-dione, 3,4-dimethylbenzylamine, and ethyl bromoacetate using triethylamine as a base and chloroform as a solvent.", "Step 6: Coupling of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione and 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling agents in dimethylformamide.", "Step 7: Purification of the final product using a mixture of methanol and water as a solvent." ] } | |
CAS-Nummer |
1359250-63-7 |
Produktname |
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C27H24N4O3 |
Molekulargewicht |
452.514 |
IUPAC-Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-17-10-11-20(15-18(17)2)24-29-25(34-30-24)21-12-13-22-23(16-21)28-27(33)31(26(22)32)14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,28,33) |
InChI-Schlüssel |
YVBVLKFHENBVAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)


![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)

![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)

![Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2496082.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)

